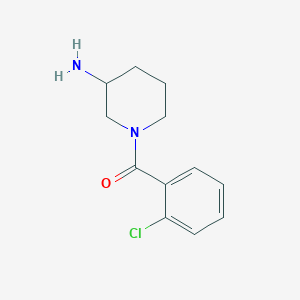

1-(2-Chlorobenzoyl)piperidin-3-amine

Description

Properties

IUPAC Name |

(3-aminopiperidin-1-yl)-(2-chlorophenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15ClN2O/c13-11-6-2-1-5-10(11)12(16)15-7-3-4-9(14)8-15/h1-2,5-6,9H,3-4,7-8,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNQYVRPMFGVZSD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C(=O)C2=CC=CC=C2Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Strategy Overview

The synthesis of 1-(2-chlorobenzoyl)piperidin-3-amine typically involves:

- Construction or functionalization of the piperidine ring with an amino substituent at the 3-position.

- Introduction of the 2-chlorobenzoyl group onto the nitrogen atom of the piperidine ring.

The key challenge is the selective functionalization of the piperidine ring and efficient acylation under conditions that preserve the amino substituent.

Preparation of 3-Aminopiperidine Core

Several methods exist for preparing 3-aminopiperidine derivatives, which serve as crucial intermediates:

From Chiral Aziridines via Ring Expansion:

A method involving ring expansion of chiral aziridines under hydrogenation conditions has been reported to yield 3-amino substituted piperidines in high yields. This one-pot multi-step reaction includes reduction of alkynes, reductive ring-opening of aziridines, debenzylation, and intramolecular reductive amination.From L-Glutamic Acid Derivatives:

A five-step linear synthesis starting from naturally occurring L-glutamic acid involves conversion to diester, N-Boc protection, reduction, and cyclization steps to yield N-Boc protected 3-amino piperidine derivatives. This route provides good yields and uses relatively inexpensive starting materials.From 3-Aminopiperidine Salts:

The preparation of 3-aminopiperidine trifluoroacetates and other salts has been described, involving protection and deprotection steps to obtain free amines suitable for further functionalization.

Introduction of the 2-Chlorobenzoyl Group

The acylation of the piperidine nitrogen with 2-chlorobenzoyl chloride or related derivatives is the typical approach to install the 2-chlorobenzoyl moiety:

Acylation with 2-Chlorobenzoyl Chloride:

The 3-aminopiperidine intermediate is reacted with 2-chlorobenzoyl chloride in the presence of a base (e.g., triethylamine or pyridine) under anhydrous conditions. The reaction is usually carried out in solvents such as dichloromethane or tetrahydrofuran at low temperatures to control reactivity and minimize side reactions.Catalytic and Solvent Considerations:

The use of catalytic amounts of 4-dimethylaminopyridine (DMAP) can enhance acylation efficiency. Solvent polarity and temperature are optimized to achieve high yields and purity.

Representative Preparation Method (Based on Patent and Literature Data)

Alternative Synthetic Routes and Improvements

Optical Isomer Preparation:

Patent CN103373953A describes preparation of optically active 3-aminopiperidines and their derivatives via mesylate intermediates and selective nucleophilic substitutions, which can be adapted for 2-chlorobenzoyl derivatives.Use of Protected Amines:

Protection of the 3-amino group as carbamates (e.g., benzyloxycarbonyl or tert-butoxycarbonyl) during acylation steps improves selectivity and yield, followed by deprotection to yield the free amine.Industrial Considerations:

While patents on related piperazine derivatives focus on cyclization of chlorinated anilines with bis(2-chloroethyl) amine hydrochloride under controlled temperature to achieve high purity and yield, similar principles apply for piperidine derivatives, emphasizing temperature control and solvent choice to optimize yield and purity.

Summary Table of Key Preparation Parameters

| Parameter | Typical Conditions | Outcome / Comments |

|---|---|---|

| Starting Material | L-Glutamic acid or chiral aziridines | Readily available, chiral sources for stereoselectivity |

| Protection Strategy | Boc or Cbz protection of amino groups | Enhances selectivity during acylation |

| Acylation Reagent | 2-Chlorobenzoyl chloride | Requires dry conditions, base catalysis |

| Solvent | CH2Cl2, THF, or ethyl acetate | Anhydrous, inert solvents preferred |

| Temperature | 0°C to room temperature | Controls reaction rate and side products |

| Yield Range | 70-90% for key steps | High yields reported in literature and patents |

| Purification | Recrystallization, chromatography | To achieve high purity (>99%) |

Research Findings and Notes

The use of chiral intermediates and protecting groups allows for stereoselective synthesis, which is crucial for pharmaceutical applications where enantiopurity impacts efficacy and safety.

Multi-step one-pot reactions under hydrogenation conditions reduce the need for isolation of intermediates, improving overall efficiency and yield.

Industrial scale synthesis benefits from optimized temperature control and solvent systems to minimize waste and maximize purity, as demonstrated in related piperazine hydrochloride syntheses.

The choice of protecting groups and their removal conditions must be carefully balanced to avoid degradation or side reactions of the sensitive 3-amino substituent.

Chemical Reactions Analysis

Types of Reactions

1-(2-Chlorobenzoyl)piperidin-3-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol or amine group.

Substitution: The chlorine atom in the 2-chlorobenzoyl group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea.

Major Products Formed

Oxidation: N-oxides or hydroxylated derivatives.

Reduction: Alcohols or amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Synthesis

Intermediate in Organic Synthesis

This compound serves as an important intermediate in the synthesis of various organic molecules. It can be utilized to create more complex structures through reactions such as acylation, oxidation, and substitution. For instance, the acylation of piperidine derivatives with 2-chlorobenzoyl chloride is a common synthetic route that yields 1-(2-Chlorobenzoyl)piperidin-3-amine.

Reactivity and Transformations

this compound can undergo several chemical transformations:

- Oxidation : It can be oxidized to form N-oxides or hydroxylated derivatives.

- Reduction : The carbonyl group can be reduced to an alcohol or amine.

- Substitution : The chlorine atom can be substituted with various nucleophiles, enabling the formation of diverse derivatives.

Biological Research

Enzyme Inhibition Studies

Due to its structural similarity to biologically active compounds, this compound has potential applications in studying enzyme inhibition. It may interact with specific enzymes or receptors, acting as an inhibitor or modulator, which is crucial for understanding biological pathways and developing therapeutic agents.

Mechanism of Action

The compound's mechanism of action typically involves binding to active sites on enzymes, thereby inhibiting substrate access. This characteristic makes it a candidate for drug development in various therapeutic areas.

Industrial Applications

Production of Specialty Chemicals

In industrial settings, this compound is employed in the synthesis of specialty chemicals that possess unique properties. Its ability to participate in various chemical reactions makes it a versatile building block for producing materials used in pharmaceuticals and agrochemicals.

Case Studies and Research Findings

Several studies have highlighted the applications and effectiveness of this compound:

- Synthesis of Complex Molecules : Research has demonstrated its utility in synthesizing complex piperidine derivatives that exhibit biological activity. For example, modifications to the piperidine ring have been explored to enhance potency against specific biological targets.

- Biological Activity Investigations : Studies have shown that derivatives of this compound exhibit significant antimicrobial properties against various pathogens. Structural modifications have been linked to enhanced efficacy, suggesting a promising avenue for developing new antimicrobial agents.

- Drug Development Potential : The compound's unique interactions with biological targets indicate its potential role in drug development, particularly as an enzyme inhibitor or receptor modulator. Future studies are expected to delve deeper into its therapeutic applications.

Mechanism of Action

The mechanism of action of 1-(2-Chlorobenzoyl)piperidin-3-amine involves its interaction with molecular targets such as enzymes or receptors. The compound may act as an inhibitor or modulator of specific biological pathways. For example, it could bind to the active site of an enzyme, preventing substrate access and thereby inhibiting its activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize 1-(2-Chlorobenzoyl)piperidin-3-amine , we compare it with structurally analogous piperidine derivatives, focusing on substituent groups, molecular properties, and inferred pharmacological relevance.

Table 1: Structural and Molecular Comparison of Piperidin-3-amine Derivatives

Key Comparative Insights:

Substituent Effects on Bioactivity Acyl vs. Heteroaromatic Rings: Compounds like 1-(6-Chloropyridine-3-carbonyl)piperidin-4-amine (pyridine) and 1-(4-Chloropyrimidin-2-yl)piperidin-3-amine (pyrimidine) demonstrate how heterocycles influence target specificity. Pyrimidines, for example, are common in kinase inhibitors due to their planar structure .

Solubility and Stability

- Salts such as dihydrochloride derivatives (e.g., 1-(pyrazin-2-yl)piperidin-3-amine dihydrochloride ) improve aqueous solubility, a critical factor for bioavailability .

Conformational Flexibility

- Crystal structure analyses of analogs like 1-(2-Chlorobenzyl)-3-methyl-2,6-diphenylpiperidine reveal that bulky substituents restrict rotational freedom, which could stabilize bioactive conformations .

Biological Activity

1-(2-Chlorobenzoyl)piperidin-3-amine is a compound of increasing interest in pharmacological research due to its structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by a piperidine ring substituted with a 2-chlorobenzoyl group at one position and an amine group at the 3-position. This unique structure allows for various interactions with biological targets, making it a subject of investigation in multiple studies.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The compound may function as an inhibitor or modulator within various biological pathways. For instance, it can bind to the active sites of enzymes, preventing substrate access and inhibiting enzymatic activity.

Antiviral Activity

Research has indicated that compounds similar to this compound exhibit antiviral properties. A study on piperidine derivatives demonstrated that certain analogs showed moderate antiviral activity against viruses such as HIV-1 and Herpes Simplex Virus type 1 (HSV-1) . Although specific data on this compound's antiviral efficacy is limited, its structural similarity to effective antiviral agents suggests potential in this area.

Anticancer Properties

The compound's potential anticancer activity has been explored through structure-activity relationship (SAR) studies. Compounds containing piperidine rings have shown promise in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines . The presence of the chlorobenzoyl moiety may enhance its interaction with cancer-related targets, although specific studies on this compound are still needed.

Enzyme Inhibition

This compound has been investigated for its ability to inhibit specific enzymes, particularly those involved in inflammatory pathways. For example, related compounds have been shown to inhibit NLRP3 inflammasome activation, which is crucial in inflammatory diseases . The exact inhibitory effects of this compound remain to be fully elucidated.

Research Findings and Case Studies

Several studies have evaluated the biological activities of piperidine derivatives, including those structurally related to this compound. Below are key findings:

Q & A

Basic: What are the recommended synthetic routes for 1-(2-Chlorobenzoyl)piperidin-3-amine, and how can purity be optimized?

Answer:

The synthesis typically involves a multi-step process starting with functionalization of the piperidine ring. For example, acylation of piperidin-3-amine with 2-chlorobenzoyl chloride under anhydrous conditions (e.g., using triethylamine as a base in dichloromethane) is a common approach. Post-reaction purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization (ethanol/water) is critical to achieve >95% purity. Intermediate characterization by -NMR and LC-MS ensures structural fidelity .

Basic: How can spectroscopic techniques (NMR, IR) distinguish this compound from structurally similar compounds?

Answer:

Key spectral identifiers include:

- -NMR : Aromatic protons from the 2-chlorobenzoyl group appear as a multiplet at δ 7.4–7.6 ppm. The piperidine ring protons show distinct splitting patterns: axial/equatorial protons at δ 2.5–3.5 ppm and the amine proton as a broad singlet (~δ 1.8 ppm).

- IR : Stretching vibrations for the amide C=O (~1650 cm) and N-H (~3350 cm) are diagnostic. Chlorine substituents may cause subtle shifts in aromatic C-Cl vibrations (~750 cm) .

Advanced: What computational methods are suitable for predicting the hydrogen-bonding interactions of this compound in crystal structures?

Answer:

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G**) can model intramolecular NH⋯O=C hydrogen bonds. Hirshfeld surface analysis quantifies intermolecular interactions, such as C-H⋯Cl or π-stacking, which stabilize crystal packing. These methods align with experimental XRD data to resolve conformational flexibility and packing motifs .

Advanced: How do steric and electronic effects influence the reactivity of the 2-chlorobenzoyl group in nucleophilic substitution reactions?

Answer:

The electron-withdrawing chlorine atom meta to the carbonyl group deactivates the aromatic ring, reducing electrophilicity at the carbonyl carbon. Steric hindrance from the ortho-chloro substituent further limits accessibility for nucleophilic attack. Kinetic studies (e.g., monitoring reaction rates with varying nucleophiles) and Hammett plots can quantify these effects .

Advanced: What contradictions exist in reported biological activities of this compound derivatives, and how can they be resolved?

Answer:

Discrepancies in receptor-binding affinities (e.g., NMDA vs. opioid receptors) may arise from stereochemical variations or assay conditions (e.g., pH, solvent). Resolving these requires:

- Enantiomeric separation : Chiral HPLC or enzymatic resolution.

- Dose-response profiling : IC measurements under standardized conditions.

- Molecular docking : Comparative analysis of binding poses using AutoDock Vina or similar tools .

Basic: What safety protocols are recommended for handling this compound in laboratory settings?

Answer:

- Use PPE (gloves, goggles, lab coat) due to potential skin/eye irritation.

- Work in a fume hood to avoid inhalation of fine particles.

- Store in airtight containers away from light and moisture. Toxicity data are limited, so treat as a potential irritant and follow ALARA principles .

Advanced: How can environmental degradation pathways of this compound be studied using advanced oxidation processes (AOPs)?

Answer:

AOPs like Fenton’s reagent (Fe/HO) or UV/TiO photocatalysis can degrade the compound via hydroxyl radical (•OH) attack. Monitor degradation kinetics via HPLC-MS and identify intermediates (e.g., dechlorinated products or piperidine ring-opened fragments). Compare with analogous compounds like 1-(2-chlorobenzoyl)-3-(4-chlorophenyl) urea for mechanistic insights .

Advanced: What strategies improve the solubility of this compound in aqueous media for in vitro assays?

Answer:

- Salt formation : React with HCl or citric acid to generate water-soluble salts.

- Co-solvents : Use DMSO or cyclodextrin-based solubilizers (<5% v/v).

- Micellar encapsulation : Employ non-ionic surfactants (e.g., Tween-80) to enhance bioavailability .

Basic: How can chiral centers in this compound derivatives be characterized?

Answer:

- Polarimetry : Measure specific rotation ([α]) in a polar solvent (e.g., methanol).

- Chiral HPLC : Use columns like Chiralpak IA or IB with hexane/isopropanol mobile phases.

- X-ray crystallography : Resolve absolute configuration via anomalous scattering .

Advanced: What in silico approaches predict the metabolic stability of this compound in hepatic models?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.